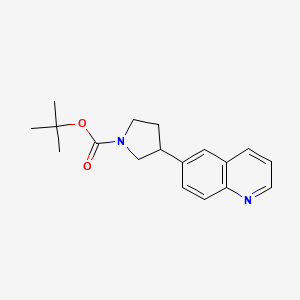
6-(1-Boc-3-pyrrolidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Boc-3-pyrrolidinyl)quinoline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized and protected with a Boc group to form 1-Boc-3-pyrrolidine.
Coupling with Quinoline: The protected pyrrolidine is then coupled with a quinoline derivative through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
6-(1-Boc-3-pyrrolidinyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the pyrrolidine moiety.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
科学研究应用
6-(1-Boc-3-pyrrolidinyl)quinoline has several scientific research applications, including:
作用机制
The mechanism of action of 6-(1-Boc-3-pyrrolidinyl)quinoline is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3-(1-Pyrrolidinyl)quinoline: This compound is similar in structure but lacks the Boc protection group.
Uniqueness
This compound is unique due to the presence of the Boc-protected pyrrolidine ring, which provides additional stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
属性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
tert-butyl 3-quinolin-6-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-15(12-20)13-6-7-16-14(11-13)5-4-9-19-16/h4-7,9,11,15H,8,10,12H2,1-3H3 |
InChI 键 |
HRHRQRXOWBSWGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


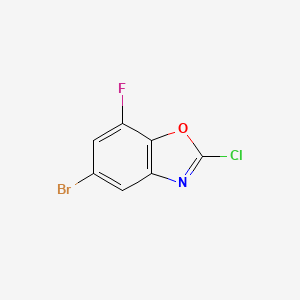
![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
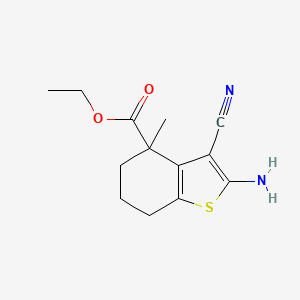
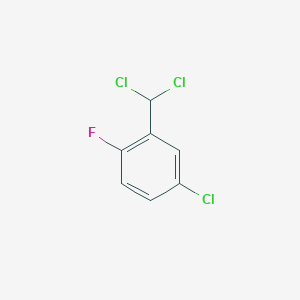
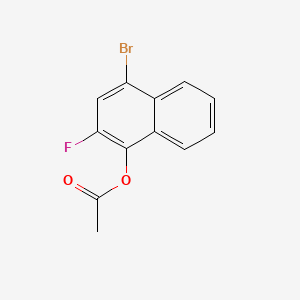
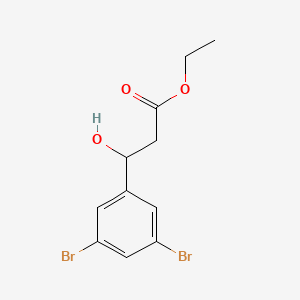
![Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
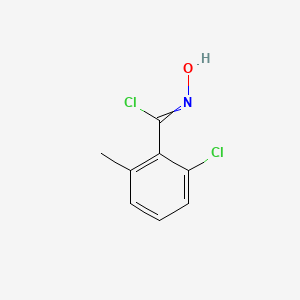
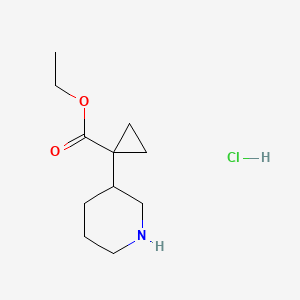
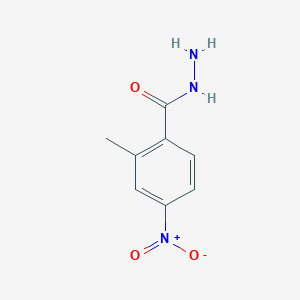
![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)
![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
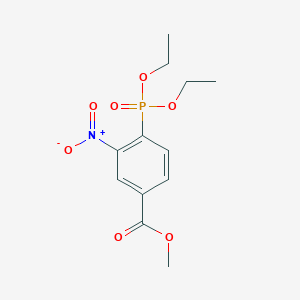
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
